molecular formula C4H6O3 B1201470 Acetoacetic acid CAS No. 541-50-4

Acetoacetic acid

Cat. No.: B1201470
CAS No.: 541-50-4
M. Wt: 102.09 g/mol
InChI Key: WDJHALXBUFZDSR-UHFFFAOYSA-N
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Description

Acetoacetic acid, also known as 3-oxobutanoic acid, is an organic compound with the formula CH₃COCH₂COOH. It is the simplest beta-keto acid and is known for its instability. This compound is a weak acid and is commonly found in its conjugate base form, acetoacetate, under physiological conditions . This compound plays a significant role in various biochemical processes, including ketone body metabolism.

Mechanism of Action

Target of Action

Acetoacetic acid, also known as 3-Oxobutanoic acid, is an organic compound and the simplest beta-keto acid . It primarily targets the enzyme Fumarylacetoacetase in humans . This enzyme plays a crucial role in the tyrosine catabolism pathway, which is responsible for the breakdown of the amino acid tyrosine .

Mode of Action

This compound exists as its conjugate base, acetoacetate, under typical physiological conditions . It is primarily produced by liver mitochondria from its thioester with coenzyme A (CoA) . The interaction of this compound with its targets leads to various biochemical reactions, including the release of acetyl CoA and acetoacetate .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is formed by three routes :

In mammals, acetoacetate produced in the liver is released into the bloodstream as an energy source during periods of fasting, exercise, or as a result of type 1 diabetes mellitus . It is then converted back to acetoacetyl CoA, broken into two acetyl CoA molecules by thiolase, and these then enter the citric acid cycle .

Pharmacokinetics

It is known that the compound is soluble in water and organic solvents , suggesting that it may have good bioavailability

Result of Action

The action of this compound results in the production of energy. Heart muscle and renal cortex prefer acetoacetate over glucose . The brain also uses acetoacetate when glucose levels are low due to fasting or diabetes . Thus, the molecular and cellular effects of this compound’s action primarily involve energy production and metabolic regulation.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its keto-enol tautomerisation is strongly solvent-dependent, with the keto form dominating in polar solvents (98% in water) and the enol form accounting for 25-49% of material in non-polar solvents . Furthermore, this compound is generally generated at 0 °C and used in situ immediately , suggesting that temperature may also influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Acetoacetic acid is primarily produced in the liver mitochondria from acetyl-CoA. It exists in equilibrium with its conjugate base, acetoacetate. The compound is involved in several biochemical reactions, including the synthesis and degradation of ketone bodies. Enzymes such as thiolase, which catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, and acetoacetate decarboxylase, which converts acetoacetate to acetone, play significant roles in these processes .

Cellular Effects

This compound influences various cellular processes, including energy production and metabolic regulation. It serves as an alternative energy source for tissues like the heart and renal cortex, which prefer acetoacetate over glucose. In the brain, this compound is utilized during periods of low glucose availability, impacting cell signaling pathways and gene expression related to energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with enzymes and other biomolecules. It is converted to acetoacetyl-CoA, which is then broken down into two acetyl-CoA molecules by thiolase. These acetyl-CoA molecules enter the citric acid cycle, contributing to ATP production. Additionally, this compound can be reduced to D-β-hydroxybutyrate, which is oxidized back to acetoacetate in peripheral tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively unstable and can degrade, impacting its efficacy in biochemical assays. Long-term studies have shown that this compound can influence cellular function, including changes in metabolic flux and gene expression, over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it serves as an efficient energy source, while high doses can lead to metabolic acidosis and other adverse effects. Threshold effects have been observed, where the compound’s impact on cellular metabolism and energy production changes significantly with varying concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including ketogenesis and ketolysis. It is synthesized from acetyl-CoA via the action of thiolase and HMG-CoA synthase. This compound can be converted to acetone or reduced to D-β-hydroxybutyrate, both of which are important for energy production during periods of low glucose availability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. It readily crosses the blood-brain barrier and is taken up by tissues that utilize it as an energy source. The localization and accumulation of this compound can influence its activity and function in different cellular compartments .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it is synthesized and utilized. Its activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The subcellular localization of this compound is crucial for its role in energy metabolism and cellular function .

Properties

IUPAC Name

3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJHALXBUFZDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3483-11-2 (lithium salt), 623-58-5 (hydrochloride salt)
Record name Acetoacetic acid
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DSSTOX Substance ID

DTXSID00202441
Record name Acetoacetic acid
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Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetoacetic acid
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URL http://www.hmdb.ca/metabolites/HMDB0000060
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Boiling Point

237.00 to 239.00 °C. @ 760.00 mm Hg
Record name Acetoacetic acid
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Solubility

1000 mg/mL at 20 °C
Record name Acetoacetic acid
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Record name Acetoacetic acid
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CAS No.

541-50-4
Record name Acetoacetic acid
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Record name Acetoacetic acid
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Record name Acetoacetic acid
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Record name Acetoacetic acid
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Record name ACETOACETIC ACID
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Record name Acetoacetic acid
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Melting Point

36.5 °C
Record name Acetoacetic acid
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Record name Acetoacetic acid
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URL http://www.hmdb.ca/metabolites/HMDB0000060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Acetic anhydride (45 ml) was added to a stirring solution of Virginiamycin M1 (6.5 g) in anhydrous pyridine (45 ml) at room temperature. After 30 minutes, ice-cold methanol (85 ml) was added in portions. Stirring was continued for 20 more minutes followed by flash evaporation to dryness at room temperature. The residue was partitioned between dichloromethane (3×300 ml) and saturated NaCl (aq, 300 ml). The organic layers were pooled, dried over anhydrous Na2SO4, flash evaporated to dryness (dry weight=8.1 g) and purified over E. Merck silica gel 60 column in hexane/acetone mixtures to give 1.0 g of the monoacetate and 1.58 g of the diacetate.
Quantity
45 mL
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reactant
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6.5 g
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45 mL
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[Compound]
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ice
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85 mL
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of Example 365B (425 mg, 0.88 mmol) in acetone (10 mL) and 6N aqueous hydrochloric acid (2 mL) was stirred for 18 hours at ambient temperature then concentrated under reduced pressure. The residue was then purified by preparative reverse phase HPLC to provide the desired product as the diacetate salt. 1H NMR (DMSO-d6, 400 MHz) δ 7.89 (s, 1H), 7.39 (s, 1H), 6.82 (s, 1H), 6.73 (s, 2H), 6.20 (m, 1H), 5.65 (br s, 2H), 3.78 (s, 3H), 3.30 (d, 2H), 2.56 (q, 4H), 1.88 (s, 6H), 1.01 (t, 6H); MS m/e 383.4 (M+H)+.
Quantity
425 mg
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reactant
Reaction Step One
Quantity
10 mL
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reactant
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2 mL
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solvent
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Synthesis routes and methods III

Procedure details

Into a 250 mL reduction vessel were placed (phenylmethoxy)-N-[3(4-{3-[(phenylmethoxy)carbonylamino]propyl}phenyl)propyl]carboxamide (0.93 g, 2.02 mmol), acetic acid (75 mL), and platinum oxide (0.5 g) and the mixture was heated at 60° C. under 60 psi (413.7 kPa) of hydrogen gas for 12 hours. The reaction was cooled to room temperature and filtered through a Celite® cake and the filtrate was concentrated under reduced vacuum to give the intermediate title compound, 3-[4-(3-aminoethyl)cyclohexyl]propyllamine, (0.64 g, 100%) as a diacetic acid salt. Electron spray M.S. 199 (M++1).
Name
(phenylmethoxy)-N-[3(4-{3-[(phenylmethoxy)carbonylamino]propyl}phenyl)propyl]carboxamide
Quantity
0.93 g
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reactant
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0 (± 1) mol
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reactant
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75 mL
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reactant
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0.5 g
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catalyst
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Synthesis routes and methods IV

Procedure details

Coupling of 4-acetoxyferuloyloyl chloride with 4-acetoxyconiferyl alcohol was efficiently carried out using 4-(dimethylamino)-pyridine (DMAP). Thus, 4-acetoxyconiferyl alcohol and 4-acetoxyferuloyl chloride were dissolved in dry CH2Cl2 (120 mL) to which DMAP (0.25 equiv) and Et3N (0.85 equiv) were added. The mixture was stiffed for 2 h, when TLC [CHCl3/EtOAc (5:1)] showed the starting material was converted into a faster moving compound. The solution was diluted with CH2Cl2 and washed successively with aqueous 3% HCl and saturated NH4Cl. Drying over MgSO4, evaporation, and purification by flash chromatography [CHCl3/EtOAc (19:1)] gave the diacetate of coniferyl ferulate (94%) as a pale yellow oil.
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0 (± 1) mol
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CHCl3 EtOAc
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120 mL
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Yield
94%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetoacetic acid
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Acetoacetic acid
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Acetoacetic acid
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Reactant of Route 6
Acetoacetic acid
Customer
Q & A

A: Acetoacetic acid is primarily produced in the liver from fatty acids through a process called ketogenesis. This occurs when glucose availability is limited, such as during fasting or adherence to a ketogenic diet. [, ]

A: this compound, along with other ketone bodies, can be utilized by various tissues, including the brain, heart, and muscles, as an alternative energy source when glucose is scarce. [, , ]

A: Yes, insulin deficiency in diabetic rats has been shown to reduce this compound uptake by muscle tissue. This impaired utilization is believed to contribute to diabetic ketoacidosis. [] Additionally, insulin, along with glucose, can increase this compound uptake by muscle fiber groups in both control and depancreatized rats. []

A: Research using radiolabeled this compound has demonstrated its incorporation into cholesterol by surviving rat liver slices, indicating its role as a precursor in cholesterol biosynthesis. [, ]

A: Yes, studies have shown that this compound can be produced from phenylalanine and tyrosine in the liver. This conversion involves several metabolic steps, ultimately leading to the formation of this compound as a four-carbon unit. [, ]

A: this compound undergoes two main metabolic changes: interconversion with β-hydroxybutyric acid and oxidative breakdown. While the liver exhibits minimal this compound destruction, the kidney demonstrates significant breakdown capacity. [] Notably, rat kidney slices have been observed to form glucose from this compound, highlighting a potential connection between fat and carbohydrate metabolism. []

A: Studies in rats have shown that exposure to altitude hypoxia can increase plasma this compound levels, particularly in younger animals. This suggests a possible role for this compound as an energy substrate, especially for the developing central nervous system. []

ANone: The molecular formula of this compound is C4H6O3, and its molecular weight is 102.09 g/mol.

ANone: this compound exists in equilibrium with its enol tautomer. The keto form is CH3C(=O)CH2COOH, and the enol form is CH3C(OH)=CHCOOH.

A: The incorporation of fluorine into this compound, creating derivatives like 2-fluorothis compound and 4-fluoro-3-hydroxybutyric acid, can significantly alter the molecule's acidity. For example, in 4,4,4-trifluorothis compound, both the carboxylic acid group and the enolic hydroxyl group are significantly more acidic compared to the unfluorinated this compound. This modification can influence the molecule's biological activity and metabolic fate. []

A: this compound is commonly measured in biological samples like blood and urine using various methods. One common approach is a colorimetric assay employing sodium nitroprusside. This method relies on the development of a characteristic color change in the presence of this compound and an alkali, which can then be quantified spectrophotometrically. []

A: Yes, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors offer sensitive and specific alternatives for this compound quantification. These techniques provide accurate measurements even in complex biological matrices. []

A: One challenge is the potential interference from other compounds present in biological samples. For example, acetone, glucose, and certain antibiotics can interfere with the kinetic Jaffé reaction, a common method for creatinine measurement, potentially affecting this compound measurements as well. [, ]

A: Stable isotope labeling, such as using deuterium (2H), allows researchers to track the fate of this compound within metabolic pathways. By analyzing the incorporation of labeled atoms into downstream metabolites, researchers can gain valuable insights into the metabolic flux and transformations of this compound. []

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